molecular formula C12H14O B12611816 4-Methyl-1-phenylpenta-1,4-dien-3-ol CAS No. 874194-25-9

4-Methyl-1-phenylpenta-1,4-dien-3-ol

Katalognummer: B12611816
CAS-Nummer: 874194-25-9
Molekulargewicht: 174.24 g/mol
InChI-Schlüssel: ABTQZSDQHTVFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C12H14O It is characterized by a phenyl group attached to a penta-1,4-dien-3-ol backbone with a methyl substitution at the fourth position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-phenylpenta-1,4-dien-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with a suitable precursor like 4-methylpent-1-en-3-one. The reaction is carried out in an inert atmosphere, often using anhydrous ether as a solvent, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and automated reaction systems may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-phenylpenta-1,4-dien-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The phenyl group or the methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-phenylpenta-1,4-dien-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methyl-1-phenylpenta-1,4-dien-3-ol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Phenylpenta-1,4-dien-3-ol: Similar structure but lacks the methyl substitution.

    4-Methyl-1-phenylbut-1-en-3-ol: Similar structure but with a shorter carbon chain.

    1-Phenyl-1,4-pentadiyn-3-ol: Contains a triple bond instead of a double bond.

Uniqueness

4-Methyl-1-phenylpenta-1,4-dien-3-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both a phenyl group and a methyl group on the penta-1,4-dien-3-ol backbone provides distinct chemical properties that can be leveraged in various applications.

Eigenschaften

CAS-Nummer

874194-25-9

Molekularformel

C12H14O

Molekulargewicht

174.24 g/mol

IUPAC-Name

4-methyl-1-phenylpenta-1,4-dien-3-ol

InChI

InChI=1S/C12H14O/c1-10(2)12(13)9-8-11-6-4-3-5-7-11/h3-9,12-13H,1H2,2H3

InChI-Schlüssel

ABTQZSDQHTVFAL-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C(C=CC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.